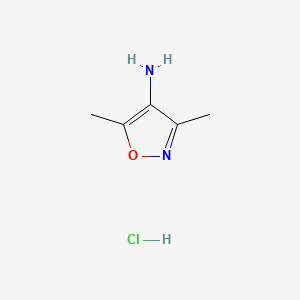

3,5-Dimethylisoxazol-4-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,5-dimethyl-1,2-oxazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c1-3-5(6)4(2)8-7-3;/h6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKHGKNGSDHSLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660026 | |

| Record name | 3,5-Dimethyl-1,2-oxazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127107-28-2 | |

| Record name | 4-Isoxazolamine, 3,5-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127107-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-1,2-oxazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Isoxazole Scaffold

An In-depth Technical Guide to the Synthesis of 3,5-dimethylisoxazol-4-amine hydrochloride

The 3,5-dimethylisoxazole moiety is a privileged scaffold in modern medicinal chemistry, serving as a critical building block in the development of novel therapeutics. Its utility is particularly pronounced in the design of epigenetic modulators, where it has been identified as an effective mimic for acetylated lysine, enabling potent and selective inhibition of bromodomain and extra-terminal domain (BET) proteins.[1][2] The title compound, this compound, is a key intermediate, providing a synthetically tractable handle at the C4 position for further elaboration into complex drug candidates.

This guide provides a comprehensive, field-tested protocol for the multi-step synthesis of this compound. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, the rationale for specific reagent choices, and critical process parameters that ensure a robust and reproducible outcome. The protocol is designed for researchers and drug development professionals who require a reliable supply of this high-value intermediate.

Overall Synthetic Strategy

The synthesis is accomplished via a robust four-step sequence, beginning with commercially available starting materials. The strategy involves the initial construction of the isoxazole core, followed by functionalization at the C4 position through nitration, subsequent reduction to the key amine, and final conversion to the stable hydrochloride salt.

Caption: High-level overview of the four-step synthetic sequence.

Part 1: Synthesis of 3,5-Dimethylisoxazole (Intermediate I)

Reaction Principle & Mechanistic Insight

The foundational step is the construction of the isoxazole heterocycle. This is achieved through the condensation of a 1,3-dicarbonyl compound, acetylacetone, with hydroxylamine hydrochloride.[3] The reaction proceeds via the formation of an oxime intermediate, which then undergoes an intramolecular cyclization and dehydration under acidic conditions to yield the stable aromatic isoxazole ring.[4] The nitrogen of hydroxylamine acts as the primary nucleophile, attacking one of the carbonyl carbons of acetylacetone. This choice is driven by the higher nucleophilicity of nitrogen compared to oxygen in this context.

| Reagent | CAS Number | M.W. ( g/mol ) | Density (g/mL) | Amount | Moles (mol) | Equivalents |

| Acetylacetone | 123-54-6 | 100.12 | 0.975 | 100.1 g (102.7 mL) | 1.0 | 1.0 |

| Hydroxylamine HCl | 5470-11-1 | 69.49 | - | 76.4 g | 1.1 | 1.1 |

| Sodium Acetate | 127-09-3 | 82.03 | - | 90.2 g | 1.1 | 1.1 |

| Ethanol | 64-17-5 | 46.07 | 0.789 | 500 mL | - | - |

| Water | 7732-18-5 | 18.02 | 1.000 | 200 mL | - | - |

Step-by-Step Experimental Protocol

-

Reaction Setup: To a 2 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (500 mL) and water (200 mL).

-

Reagent Addition: Add hydroxylamine hydrochloride (76.4 g, 1.1 mol) and sodium acetate (90.2 g, 1.1 mol) to the solvent mixture. Stir until all solids are dissolved. Expert Insight: Sodium acetate is used to buffer the reaction mixture, neutralizing the HCl released from hydroxylamine hydrochloride to free the nucleophilic hydroxylamine base.

-

Initiation: Add acetylacetone (100.1 g, 1.0 mol) to the solution dropwise over 15 minutes. The reaction is exothermic, and a gentle warming of the flask will be observed.

-

Reflux: Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

-

Workup & Isolation: After completion, cool the mixture to room temperature. Reduce the volume by approximately half using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract with dichloromethane (3 x 200 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (150 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield 3,5-dimethylisoxazole as a light brown liquid.[4]

-

Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation. Expected Yield: 85-95 g (88-98%).

Part 2: Synthesis of 3,5-Dimethyl-4-nitroisoxazole (Intermediate II)

Reaction Principle & Mechanistic Insight

This step involves an electrophilic aromatic substitution to install a nitro group at the C4 position of the isoxazole ring. The isoxazole ring is an electron-rich heterocycle, susceptible to nitration. The C4 position is the most activated site for electrophilic attack due to the directing effects of the ring oxygen and nitrogen atoms. A mixture of concentrated nitric and sulfuric acids serves as the nitrating agent, generating the highly electrophilic nitronium ion (NO₂⁺) in situ.

Critical Safety Note: Nitration reactions are highly energetic and potentially explosive. Strict temperature control is paramount. The reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield. An ice bath for emergency cooling must be readily available.

| Reagent | CAS Number | M.W. ( g/mol ) | Density (g/mL) | Amount | Moles (mol) | Equivalents |

| 3,5-Dimethylisoxazole | 300-87-8 | 97.12 | 0.988 | 97.1 g | 1.0 | 1.0 |

| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 1.84 | 200 mL | - | - |

| Nitric Acid (70%) | 7697-37-2 | 63.01 | 1.42 | 60 mL | ~1.3 | 1.3 |

Step-by-Step Experimental Protocol

-

Reaction Setup: In a 1 L three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid (200 mL) to 0°C using an ice-salt bath.

-

Substrate Addition: Slowly add 3,5-dimethylisoxazole (97.1 g, 1.0 mol) to the cold sulfuric acid while maintaining the internal temperature below 10°C.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (60 mL) to concentrated sulfuric acid (100 mL) while cooling in an ice bath.

-

Nitration: Add the prepared nitrating mixture dropwise to the reaction flask via the dropping funnel. Crucially, maintain the internal temperature between 0°C and 5°C throughout the addition. The addition should take approximately 1-2 hours.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 60 minutes.

-

Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice (~2 kg) in a 4 L beaker with vigorous stirring. This will precipitate the product as a white or pale yellow solid. Expert Insight: Quenching on ice serves to dilute the acid and precipitate the less soluble nitro-product while dissipating the heat of dilution.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Drying: Dry the product under vacuum at 40-50°C. Expected Yield: 120-135 g (85-95%). Melting point: 67-69 °C.[5]

Part 3 & 4: Reduction and Salt Formation to Yield this compound

Reaction Principle & Mechanistic Insight

The final two stages involve the reduction of the nitro group to a primary amine, followed by conversion to its hydrochloride salt for improved stability and handling. The reduction is a classic transformation often achieved with metals in acidic media.[6] Here, tin(II) chloride in concentrated hydrochloric acid is an effective and high-yielding method.[7] SnCl₂ acts as the reducing agent, transferring electrons to the nitro group in a stepwise fashion, ultimately yielding the amine. The reaction is carried out in concentrated HCl, which also serves to protonate the newly formed amine in situ, forming the hydrochloride salt directly.

Caption: Process flow for the reduction and final salt formation steps.

| Reagent | CAS Number | M.W. ( g/mol ) | Density (g/mL) | Amount | Moles (mol) | Equivalents |

| 3,5-Dimethyl-4-nitroisoxazole | 1123-49-5 | 142.11 | - | 142.1 g | 1.0 | 1.0 |

| Tin(II) Chloride Dihydrate | 10025-69-1 | 225.63 | - | 564 g | 2.5 | 2.5 |

| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | 1.18 | 600 mL | - | - |

| Sodium Hydroxide | 1310-73-2 | 40.00 | - | ~500 g | - | - |

| Ethyl Acetate | 141-78-6 | 88.11 | 0.902 | 1.5 L | - | - |

| Isopropanol (IPA) | 67-63-0 | 60.10 | 0.786 | 500 mL | - | - |

| HCl in Isopropanol | - | - | - | As needed | - | - |

Step-by-Step Experimental Protocol

-

Reaction Setup: To a 3 L flask equipped with a mechanical stirrer and a thermometer, add concentrated hydrochloric acid (600 mL) and cool to 10°C in an ice bath.

-

Reducing Agent: Slowly add tin(II) chloride dihydrate (564 g, 2.5 mol).

-

Substrate Addition: Add the 3,5-dimethyl-4-nitroisoxazole (142.1 g, 1.0 mol) portion-wise, ensuring the internal temperature does not exceed 35°C. The reaction is highly exothermic.

-

Reaction: Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 3 hours.

-

Basification: Cool the reaction mixture back to 0-5°C. Slowly and carefully add a 50% aqueous solution of sodium hydroxide (NaOH) to basify the mixture to a pH > 10. This will precipitate tin salts as a thick white solid. Caution: This is a highly exothermic neutralization.

-

Extraction: Add ethyl acetate (1 L) to the flask and stir vigorously for 30 minutes. Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with additional ethyl acetate (2 x 250 mL).

-

Isolation of Free Base: Transfer the filtrate to a separatory funnel. Separate the organic layer, wash it with water and then brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 3,5-dimethylisoxazol-4-amine as an oil or low-melting solid.

-

Hydrochloride Salt Formation: Dissolve the crude amine in isopropanol (500 mL). Slowly add a saturated solution of HCl in isopropanol until the pH is ~1-2 (tested with wet pH paper). The hydrochloride salt will precipitate.

-

Final Isolation: Stir the resulting slurry for 1 hour at room temperature, then cool to 0°C for another hour to maximize precipitation. Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum. Expected Yield: 118-134 g (80-90% from the nitro-compound).

Safety, Handling, and Storage

-

Reagents: Handle concentrated acids (H₂SO₄, HNO₃, HCl) and bases (NaOH) with extreme care in a fume hood, wearing appropriate PPE. Organic solvents are flammable. Hydroxylamine hydrochloride is a skin irritant.[8]

-

Intermediates: 3,5-Dimethyl-4-nitroisoxazole is an irritant.

-

Storage: The final product, this compound, should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

Title: Synthesis of 3,5-Dimethylisoxazole Source: Scribd URL: [Link]

-

Title: Direct nitration of five membered heterocycles Source: Semantic Scholar URL: [Link]

-

Title: Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

-

Title: Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: Reduction of nitro compounds Source: Wikipedia URL: [Link]

-

Title: Direct nitration of five membered heterocycles Source: ResearchGate URL: [Link]

Sources

- 1. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3,5-Dimethylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 4. scribd.com [scribd.com]

- 5. 3,5-Dimethyl-4-nitroisoxazole 98 1123-49-5 [sigmaaldrich.com]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. Page loading... [wap.guidechem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

3,5-dimethylisoxazol-4-amine hydrochloride chemical properties

An In-Depth Technical Guide to 3,5-dimethylisoxazol-4-amine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: this compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its core structure serves as a highly effective bioisosteric mimic for acetylated lysine, making it a valuable scaffold for developing potent and selective inhibitors of epigenetic targets, particularly bromodomains. This guide provides a comprehensive overview of its chemical properties, a detailed, mechanistically-grounded synthetic strategy, and an exploration of its applications in the design of novel therapeutics for oncology and central nervous system disorders. Authored from the perspective of a Senior Application Scientist, this document aims to equip researchers and drug development professionals with the technical knowledge and practical insights required to effectively utilize this versatile chemical entity.

Core Chemical Identity and Properties

The precise identification and characterization of a starting material are foundational to any successful research campaign. This compound is a stable, solid form of the parent amine, facilitating easier handling, storage, and weighing.

Nomenclature and Key Identifiers

| Parameter | Value | Source |

| IUPAC Name | 3,5-dimethylisoxazol-4-amine;hydrochloride | Chemos[1] |

| CAS Number | 127107-28-2 | [1][2] |

| Molecular Formula | C₅H₈N₂O·HCl | [1] |

| Molecular Weight | 148.59 g/mol | [2] |

| MDL Number | MFCD04969912 | [1][2] |

Physicochemical and Spectroscopic Profile

| Parameter | Description | Source |

| Appearance | Typically an off-white to light brown solid. | Inferred from related compounds. |

| Purity | Commercially available in purities of 95% to ≥97%. | [1][2] |

| Storage | Recommended to be stored at room temperature or under sealed refrigeration to ensure long-term stability. | [3][4] |

| Spectroscopic Data | While specific spectra are proprietary to suppliers, characterization would typically involve ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity. | [5][6] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that relies on fundamental heterocyclic chemistry principles. The chosen pathway is designed for efficiency and control over the regiochemistry of the substitution on the isoxazole ring.

Proposed Synthetic Workflow

The overall strategy involves the initial formation of the isoxazole core, followed by functionalization at the C4 position, and concluding with the formation of the hydrochloride salt.

Caption: Proposed multi-step synthesis of 3,5-dimethylisoxazol-4-amine HCl.

Experimental Protocol and Causality

Step 1: Synthesis of 3,5-Dimethylisoxazole This foundational step involves the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine.[7][8]

-

Protocol:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) in a suitable solvent such as aqueous ethanol or glacial acetic acid.

-

Add acetylacetone (1.0 eq) dropwise to the solution while stirring.

-

The reaction is typically heated to reflux for 1-2 hours to drive the condensation and subsequent cyclization.[9]

-

Upon cooling, the product is isolated. Purification is often achieved via distillation.

-

-

Expertise & Causality: Acetylacetone provides the C-C-C backbone, while hydroxylamine hydrochloride provides the N-O component. The acidic medium facilitates the initial formation of an oxime intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the stable aromatic isoxazole ring.[7] Using the hydrochloride salt of hydroxylamine is common practice, and while the medium is acidic, a sufficient equilibrium concentration of the free nucleophilic amine exists to initiate the reaction.[9]

Step 2: Electrophilic Nitration at the C4 Position The isoxazole ring, while aromatic, requires strong activating conditions for electrophilic substitution. The C4 position is the most electron-rich and thus the most susceptible to attack.

-

Protocol:

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.

-

Slowly add the 3,5-dimethylisoxazole from Step 1 to the cooled nitrating mixture.

-

The reaction is stirred at low temperature for several hours and then allowed to warm to room temperature.

-

The reaction is quenched by carefully pouring it over ice, causing the nitrated product to precipitate.

-

-

Expertise & Causality: The use of a potent nitrating mixture (HNO₃/H₂SO₄) is necessary to generate the highly electrophilic nitronium ion (NO₂⁺), which can overcome the moderate reactivity of the isoxazole ring. The C4 position is selectively targeted due to the directing effects of the ring oxygen and nitrogen atoms.

Step 3: Reduction of the Nitro Group The conversion of the nitro group to a primary amine is a critical transformation.

-

Protocol:

-

Dissolve the 4-nitro-3,5-dimethylisoxazole in a solvent like ethanol or ethyl acetate.

-

Add a catalyst, such as Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the free amine.

-

-

Expertise & Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, yielding the desired amine with minimal byproducts. Alternative methods, such as using tin(II) chloride or iron in acidic media, are also effective and can be chosen based on substrate compatibility and available equipment.

Step 4: Formation of the Hydrochloride Salt This final step enhances the compound's stability and handling characteristics.

-

Protocol:

-

Dissolve the crude 3,5-dimethylisoxazol-4-amine in a suitable anhydrous solvent like diethyl ether or isopropanol.

-

Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in the chosen solvent.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

-

-

Expertise & Causality: The formation of the ammonium salt protonates the basic amine, rendering it less susceptible to aerial oxidation. The resulting crystalline solid is typically more stable and has a higher melting point than the free base oil/solid, making it ideal for storage and use as a chemical reagent.

Applications in Medicinal Chemistry

The utility of this compound stems from the unique electronic and steric properties of its core scaffold, which has been successfully employed as a bioisostere for acetylated lysine.[10]

The Acetyl-Lysine Mimicry Principle

Bromodomains are protein modules that specifically recognize and bind to acetylated lysine residues on histone tails and other proteins, an interaction crucial for regulating gene transcription. The 3,5-dimethylisoxazole core effectively mimics the key binding features of the acetyl-lysine side chain.

Caption: Structural mimicry between acetyl-lysine and the 3,5-dimethylisoxazole core.

Case Study: BET Bromodomain (BRD4) Inhibitors

The 4-amino group of the title compound serves as a perfect chemical handle for elaboration into potent inhibitors. Researchers have used this building block to synthesize derivatives that show strong anti-proliferative effects in cancer cell lines.[10][11] The amine can be acylated or used in reductive amination to attach larger moieties that occupy other pockets of the BRD4 binding site, leading to high-affinity ligands. For instance, derivatives have been designed that exhibit robust potency for BRD4 inhibition with IC₅₀ values in the nanomolar range and subsequently downregulate key oncogenes like c-Myc.[11]

Case Study: Histamine H₃ Receptor Antagonists

The 3,5-dimethylisoxazole scaffold has also been incorporated into molecules targeting the histamine H₃ receptor, a GPCR involved in neurotransmitter release. Lead optimization of compounds containing this moiety has led to the identification of potent, CNS-penetrant H₃ receptor antagonists with potential therapeutic utility as anti-depressive agents.[12] The amine at the C4 position is again used to link the isoxazole core to other pharmacophoric elements required for receptor binding.

Safety and Handling

Proper handling of this compound is essential for laboratory safety. The data is aggregated from related isoxazole amine and hydrochloride salt compounds.

| Hazard Information | Protocol and Precautions |

| GHS Pictograms | GHS07 (Harmful/Irritant) |

| Hazard Statements | H302: Harmful if swallowed.[13][14] H315: Causes skin irritation.[14] H319: Causes serious eye irritation.[14] H335: May cause respiratory irritation.[14] |

| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13] |

| Handling | Use only in a well-ventilated area or a chemical fume hood.[13][15] Avoid formation of dust. Keep away from incompatible materials such as strong oxidizing agents. |

| First Aid | If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[13] If on Skin: Wash off immediately with plenty of soap and water.[13] If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13] If Inhaled: Remove person to fresh air and keep comfortable for breathing.[13] |

| Storage & Disposal | Store locked up in a dry, cool, and well-ventilated place with the container tightly closed.[4][15] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. |

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its role as a robust acetyl-lysine mimic provides a validated starting point for the design of potent epigenetic modulators, while its versatile 4-amino functional group allows for extensive synthetic elaboration. By understanding its chemical properties, synthesis, and reactivity, researchers can confidently and safely leverage this compound to develop the next generation of targeted therapeutics.

References

-

Amerigo Scientific. [3-(3,5-Dimethylisoxazol-4-yl)propyl]amine hydrochloride. Available at: [Link]

-

PubChem. [(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride. Available at: [Link]

-

Scribd. Synthesis of 3,5-Dimethylisoxazole. Available at: [Link]

-

Amazon AWS. 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine hydrochloride. Available at: [Link]

-

National Center for Biotechnology Information. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Available at: [Link]

-

PubChem. O-(3,5-Dimethyl-isoxazol-4-ylmethyl)-hydroxylamine hydrochloride. Available at: [Link]

-

MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]

-

PubMed. Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid...as histamine H(3) receptor antagonist for the treatment of depression. Available at: [Link]

-

Reddit. Amine release in synthesis (hydroxylamine hydrochloride). Available at: [Link]

-

NIST. 5-Amino-3,4-dimethyl-isoxazole - the NIST WebBook. Available at: [Link]

-

PubMed. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Available at: [Link]

-

PubChem. 4,5-Dimethylisoxazol-3-amine. Available at: [Link]

-

ACS Publications. Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. Available at: [Link]

Sources

- 1. This compound, 97% | Biotechnology & Life science | www.chemos.de [chemos.de]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. chemscene.com [chemscene.com]

- 4. 3,5-Dimethylisoxazol-4-amine, CasNo.31329-64-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 5. [(3-Isopropyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride [synhet.com]

- 6. 31329-64-3|3,5-Dimethylisoxazol-4-amine|BLD Pharm [bldpharm.com]

- 7. scribd.com [scribd.com]

- 8. 3,5-Dimethylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 9. reddit.com [reddit.com]

- 10. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fluorochem.co.uk [fluorochem.co.uk]

- 15. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to 3,5-Dimethylisoxazol-4-amine Hydrochloride

Introduction: Unveiling the Molecular Signature

In the landscape of modern drug discovery and development, the precise characterization of small molecules is a cornerstone of success. 3,5-Dimethylisoxazol-4-amine hydrochloride, a heterocyclic amine, represents a class of compounds with significant potential in medicinal chemistry.[1][2] Its isoxazole core is a privileged scaffold, appearing in numerous biologically active compounds.[1][2] The journey from a promising molecular design to a viable clinical candidate is paved with rigorous analytical validation. This guide provides an in-depth exploration of the key spectroscopic techniques used to elucidate and confirm the structure of this compound, offering both theoretical insights and practical, field-tested methodologies.

As Senior Application Scientists, we bridge the gap between theoretical chemistry and tangible results. The protocols and interpretations presented herein are not merely academic exercises; they are robust, self-validating systems designed for the discerning researcher. While direct, published spectral data for the hydrochloride salt is not widely available, this guide will utilize data from the free base, 4-Amino-3,5-dimethylisoxazole, to provide a detailed and predictive analysis of the hydrochloride form.[3]

¹H NMR Spectroscopy: Mapping the Proton Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution.[4] ¹H NMR, in particular, provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR spectral data for this compound, based on the known spectrum of the free base and predictable effects of protonation. The spectrum would be typically recorded in a solvent like DMSO-d₆ to ensure solubility and avoid exchange of the amine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Field Insights |

| ~8.5-9.5 | Broad Singlet | 3H | -NH₃⁺ | The amine protons of the free base are expected to become a broad singlet upon protonation to the ammonium salt. The broadness is due to quadrupolar coupling with the nitrogen atom and potential hydrogen exchange with trace water. Its downfield shift is a direct consequence of the increased deshielding from the positive charge. |

| ~2.4 | Singlet | 3H | C3-CH₃ | The methyl group at the 3-position of the isoxazole ring is expected to be a sharp singlet. Its chemical shift is influenced by the electron-withdrawing nature of the heterocyclic ring. |

| ~2.2 | Singlet | 3H | C5-CH₃ | The methyl group at the 5-position is also a singlet, typically found slightly upfield compared to the C3-methyl due to the adjacent oxygen atom's electronic influence. |

Experimental Protocol for ¹H NMR Spectroscopy

A robust and self-validating protocol is crucial for obtaining high-quality NMR data.

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound.

Materials:

-

This compound (5-10 mg)

-

DMSO-d₆ (0.5-0.7 mL)

-

5 mm NMR tube

-

NMR Spectrometer (e.g., 400 MHz or higher)

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for resolution.

-

-

Acquisition:

-

Acquire a standard ¹H NMR spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by referencing the residual DMSO peak to 2.50 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides invaluable information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives rise to a distinct signal.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound is detailed below. The chemical shifts are estimated based on data for related isoxazole structures and the expected electronic effects of the substituents and protonation.

| Chemical Shift (δ, ppm) | Assignment | Causality and Field Insights |

| ~165-170 | C5 | The carbon at the 5-position is significantly deshielded due to its attachment to the electronegative oxygen and nitrogen atoms of the isoxazole ring. |

| ~155-160 | C3 | Similar to C5, the C3 carbon is also deshielded by the adjacent heteroatoms. |

| ~100-105 | C4 | The C4 carbon, bearing the ammonium group, will be shifted downfield compared to the free amine due to the electron-withdrawing inductive effect of the -NH₃⁺ group. |

| ~10-15 | C3-CH₃ | The methyl carbon at the 3-position will appear in the typical aliphatic region. |

| ~8-12 | C5-CH₃ | The methyl carbon at the 5-position is expected to be at a slightly different chemical shift than the C3-methyl, allowing for their distinction. |

Experimental Protocol for ¹³C NMR Spectroscopy

Objective: To obtain a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.

Methodology:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Tune the probe for ¹³C frequency.

-

Use a standard proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

-

-

Acquisition:

-

Set the spectral width to encompass the expected range (e.g., 0-180 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform, phase the spectrum, and baseline correct.

-

Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Causality and Field Insights |

| ~3200-2800 (broad) | N-H stretch (ammonium) | The stretching vibration of the N-H bonds in the -NH₃⁺ group will appear as a broad and strong absorption band. This is a characteristic feature of ammonium salts. |

| ~1620-1580 | C=N stretch | The stretching vibration of the carbon-nitrogen double bond within the isoxazole ring. |

| ~1500-1400 | N-H bend (ammonium) | The bending vibration of the N-H bonds in the ammonium group. |

| ~1450-1350 | C-H bend | Bending vibrations of the methyl C-H bonds. |

| ~1300-1200 | N-O stretch | The stretching vibration of the nitrogen-oxygen single bond in the isoxazole ring. |

Experimental Protocol for IR Spectroscopy

Objective: To obtain an IR spectrum to confirm the presence of key functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Acquisition:

-

Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

For the hydrochloride salt, a soft ionization technique like Electrospray Ionization (ESI) would be more appropriate to observe the protonated molecule. However, if subjected to Electron Ionization (EI), the free base would be observed after loss of HCl.

| m/z | Ion | Causality and Field Insights |

| 112 | [M]⁺ (free base) | The molecular ion of the free base, 4-amino-3,5-dimethylisoxazole. This would likely be a prominent peak. |

| 97 | [M - CH₃]⁺ | Loss of a methyl group from the molecular ion. |

| 69 | [M - HNCO]⁺ | A potential fragmentation pathway involving rearrangement and loss of isocyanic acid. |

| 43 | [CH₃CO]⁺ | A common fragment corresponding to the acetyl cation, potentially arising from cleavage of the isoxazole ring. |

Experimental Protocol for Mass Spectrometry (ESI)

Objective: To determine the accurate mass of the protonated molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Use an electrospray ionization source in positive ion mode.

-

Infuse the sample solution into the mass spectrometer at a constant flow rate.

-

-

Acquisition:

-

Acquire the mass spectrum over a relevant m/z range.

-

High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula.

-

-

Analysis: The resulting spectrum should show a prominent peak at m/z 113, corresponding to the protonated free base [C₅H₈N₂O + H]⁺.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,5-Dimethylisoxazol-4-amine Hydrochloride

Foreword: The Narrative Power of a Spectrum

In the field of drug development and materials science, the structural elucidation of a novel compound is the bedrock upon which all subsequent research is built. A molecule's identity, purity, and stability are not mere data points; they are the narrative of its potential. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as one of the most powerful storytellers. It provides a detailed atomic-level map, revealing the precise arrangement of hydrogen atoms within a molecule.

This guide is dedicated to a specific molecule of interest: 3,5-dimethylisoxazol-4-amine hydrochloride. Isoxazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] Understanding the precise structure of this amine salt is critical for its application. We will dissect its ¹H NMR spectrum not as a static image, but as a dynamic puzzle, explaining the causality behind each signal's position, shape, and size. This document is designed for the practicing researcher, providing not just data, but a framework for interpretation grounded in first principles and experimental rigor.

Molecular Architecture and Proton Environments

Before venturing into the spectrum, we must first understand the molecule itself. The structure of this compound dictates the ¹H NMR spectrum we expect to observe.

Chemical Structure:

A systematic analysis reveals three distinct sets of protons, or "proton environments":

-

C3-Methyl Protons (Hᵃ): A methyl group attached to the C3 position of the isoxazole ring.

-

C5-Methyl Protons (Hᵇ): A methyl group attached to the C5 position of the isoxazole ring.

-

Ammonium Protons (Hᶜ): The three protons of the amine group, which is protonated to form an ammonium salt in the presence of hydrochloric acid.

The absence of a proton on the C4 position of the isoxazole ring is a key structural feature; therefore, we do not expect to see a signal corresponding to a heterocyclic C-H proton, which often appears in the 5-7 ppm range for isoxazoles.[2][3]

The ¹H NMR Spectrum: A Predictive Analysis

Based on the electronic environments of the three proton sets, we can predict the key features of the ¹H NMR spectrum: chemical shift, integration, and multiplicity.

| Proton Set | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| C3-CH₃ (Hᵃ) | ~2.3 - 2.5 | Singlet (s) | 3H |

| C5-CH₃ (Hᵇ) | ~2.1 - 2.3 | Singlet (s) | 3H |

| -NH₃⁺ (Hᶜ) | > 8.0 (highly variable) | Broad Singlet (br s) | 3H |

Justification for Predictions:

-

Chemical Shift (δ):

-

Methyl Protons (Hᵃ, Hᵇ): The methyl groups are attached to an electron-rich heterocyclic ring, placing their signals in the typical range of 2-3 ppm.[4] The C3 position is adjacent to the ring nitrogen, which may exert a slightly different electronic effect compared to the C5 position adjacent to the ring oxygen, leading to two distinct, albeit closely spaced, signals.[5][6]

-

Ammonium Protons (Hᶜ): Protons on a positively charged nitrogen atom are significantly deshielded and appear far downfield.[7] Their exact position is highly sensitive to solvent, concentration, and temperature due to varying degrees of hydrogen bonding and proton exchange.[8][9] In a hydrogen-bond accepting solvent like DMSO-d₆, this signal is often observed above 8 ppm.

-

-

Multiplicity (Splitting):

-

The n+1 rule governs splitting. Since there are no adjacent carbons bearing protons (i.e., no vicinal protons), the C3-CH₃ and C5-CH₃ protons do not couple with any other protons. Therefore, they are expected to appear as sharp singlets.

-

The -NH₃⁺ protons are subject to quadrupolar broadening from the ¹⁴N nucleus and can undergo chemical exchange. This typically results in the collapse of any potential coupling and the appearance of a broad singlet.

-

-

Integration:

-

The area under each signal is directly proportional to the number of protons it represents.[10] We expect the integral ratios to be 3:3:3, which simplifies to 1:1:1, corresponding to the two methyl groups and the ammonium group.

-

Experimental Protocol: Acquiring a Validated Spectrum

The quality of an NMR spectrum is contingent upon a rigorous experimental methodology. The following protocol is designed to produce a high-resolution, interpretable spectrum for this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Solvent Selection: Due to the ionic nature of the hydrochloride salt, a polar aprotic solvent is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. It readily dissolves the salt and its hydrogen-bond accepting nature helps to slow the exchange rate of the N-H protons, often resulting in a more clearly observable signal compared to solvents like D₂O or CD₃OD.[9]

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆.

-

Internal Standard: DMSO-d₆ contains a residual proton signal (quintet at ~2.50 ppm) that can be used for chemical shift referencing. Alternatively, a small amount of tetramethylsilane (TMS) can be added, although it is less common in DMSO.

-

Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may aid dissolution if needed.

-

-

Instrumental Setup & Acquisition (400 MHz Spectrometer):

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard 1D proton experiment (e.g., 'zg30').

-

Receiver Gain: Optimize automatically.

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Spectral Width (SW): Set a sweep width of approximately 16 ppm (from -2 to 14 ppm) to ensure all signals, including the downfield ammonium protons, are captured.

-

-

-

Data Processing:

-

Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz) and perform the Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automated baseline correction algorithm.

-

Referencing: Calibrate the chemical shift axis by setting the residual DMSO peak to 2.50 ppm.

-

Integration: Integrate all signals and normalize the values to obtain the simplest integer ratio.

-

-

Confirmatory Test (D₂O Exchange):

-

After acquiring the initial spectrum, remove the NMR tube.

-

Add 1-2 drops of deuterium oxide (D₂O) to the sample.

-

Shake the tube gently to mix and re-acquire the ¹H NMR spectrum.

-

The signal corresponding to the -NH₃⁺ protons will significantly diminish or disappear entirely due to the exchange of protons for deuterons, confirming its identity.[7]

-

Visualizing the Analytical Workflow

The process from sample preparation to final structural confirmation can be visualized as a logical workflow.

Caption: Correlation of molecular structure to NMR parameters.

Conclusion: A Confirmed Identity

The ¹H NMR spectrum of this compound provides a clear and unambiguous confirmation of its structure. The presence of two distinct methyl singlets with equal integration confirms the 3,5-dimethyl substitution pattern, while the downfield, exchangeable broad singlet confirms the presence of the ammonium group. The absence of other signals, particularly in the aromatic or vinylic regions, validates the purity of the sample. This guide has provided the theoretical underpinning, a robust experimental protocol, and a logical framework for interpreting the spectrum, empowering researchers to confidently verify the identity and quality of this important chemical entity.

References

-

Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. Supporting Information. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53433535, [(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride. Available at: [Link]

-

Moghaddam, H. M. (2018). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Specialty Journal of Chemistry, 3(2), 1-10. Available at: [Link]

-

Patel, R., et al. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Supporting Information. Available at: [Link]

-

Supporting Information for a chemical synthesis paper. (n.d.). Available at: [Link]

-

Scribd. (n.d.). Synthesis of 3,5-Dimethylisoxazole. Available at: [Link]

-

Venkatapathya, K., Magesh, C. J., Lavanyaa, G., Perumalb, P. T., & Sathishkumarc, R. (2019). Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Amerigo Scientific. (n.d.). [3-(3,5-Dimethylisoxazol-4-yl)propyl]amine hydrochloride. Available at: [Link]

-

Lichter, R. L., & Roberts, J. D. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Magnetic Resonance in Chemistry, 12(7), 414-417. Available at: [Link]

-

American Elements. (n.d.). (3,5-Dimethylisoxazol-4-yl)methanamine. Available at: [Link]

-

OpenOChem Learn. (n.d.). Interpreting 1H NMR. Available at: [Link]

-

Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. AIR FORCE MATERIALS LAB WRIGHT-PATTERSON AFB OHIO. Available at: [Link]

-

Supporting Information for a chemical synthesis paper. (n.d.). The Royal Society of Chemistry. Available at: [Link]

- Wade, L. G. (n.d.). INTERPRETATION OF 1H-NMR SPECTRA. Chapter 14, Nuclear Magnetic Resonance Spectroscopy.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9312, 3,5-Dimethylisoxazole. Available at: [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Available at: [Link]

-

Jasperse, J. (n.d.). The four facets of 1H NMR spectroscopy. Chem 360, Chapter 13 Notes. Available at: [Link]

-

KPU Pressbooks. (n.d.). ¹H NMR Spectra and Interpretation. Organic Chemistry I. Available at: [Link]

-

Zarei, S. A., et al. (2020). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 25(21), 5176. Available at: [Link]

-

Reddit. (2023). Amine protons on NMR. r/OrganicChemistry. Available at: [Link]

-

Yari, A., et al. (2013). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. Available at: [Link]

-

Paramanik, K., et al. (2023). Ligand-Metal Cooperativity in Quinonoid Based Nickel(II) and Cobalt(II) Complexes for Catalytic Hydrosilylative Reduction of Nitrile to Amine: Electron Transfer and Mechanistic Insight. Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

SpectraBase. (n.d.). 3,5-Dimethylisoxazole - 1H NMR Spectrum. Available at: [Link]

Sources

- 1. sciarena.com [sciarena.com]

- 2. rsc.org [rsc.org]

- 3. Isoxazole(288-14-2) 1H NMR [m.chemicalbook.com]

- 4. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 5. 3,5-Dimethylisoxazole(300-87-8) 1H NMR spectrum [chemicalbook.com]

- 6. 3,5-Dimethylisoxazole | C5H7NO | CID 9312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Interpreting | OpenOChem Learn [learn.openochem.org]

An In-depth Technical Guide to the 13C NMR Analysis of 3,5-dimethylisoxazol-4-amine hydrochloride

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 3,5-dimethylisoxazol-4-amine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this heterocyclic compound. The guide emphasizes the causality behind experimental choices and provides a framework for the structural elucidation of similar molecules.

Introduction: The Significance of 13C NMR in Heterocyclic Chemistry

13C NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon framework of a molecule. For heterocyclic compounds such as this compound, 13C NMR provides critical insights into the electronic environment of each carbon atom within the isoxazole ring and its substituents. The chemical shift of each carbon is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, electronegativity of neighboring atoms, and resonance effects.

The analysis of the hydrochloride salt of an amine introduces the additional factor of protonation. The protonation of the amino group at the C4 position of the isoxazole ring is expected to induce significant changes in the electron distribution within the molecule, which will be reflected in the 13C NMR spectrum. Understanding these changes is crucial for the complete structural characterization of the molecule in its salt form, which is often the state of active pharmaceutical ingredients.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The acquisition of a clean and interpretable 13C NMR spectrum is paramount. The following protocol outlines the key steps and considerations for the analysis of this compound.

Sample Preparation

A well-prepared sample is the foundation of a good NMR experiment. For 13C NMR, a higher concentration of the analyte is generally required compared to 1H NMR due to the low natural abundance of the 13C isotope (1.1%)[1].

Protocol:

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the hydrochloride salt. Dimethyl sulfoxide-d6 (DMSO-d6) is often a suitable choice for polar compounds like amine hydrochlorides. Deuterated water (D2O) or methanol-d4 (CD3OD) are also viable alternatives. The choice of solvent can slightly influence the chemical shifts, so consistency is key for comparative studies[2][3].

-

Concentration: Aim for a concentration of 50-100 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent[1].

-

Dissolution: Ensure complete dissolution of the sample. Gentle warming or vortexing can aid this process.

-

Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference for 13C NMR, with its signal set to 0.0 ppm. However, in polar solvents like DMSO-d6, the residual solvent peak can be used as a secondary internal reference (δ ≈ 39.52 ppm)[4].

NMR Instrument Parameters

The following are typical parameters for a 13C NMR experiment on a standard NMR spectrometer (e.g., 400-600 MHz for 1H).

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient to allow for relaxation of the carbon nuclei.

-

Number of Scans (NS): Due to the low sensitivity of 13C NMR, a larger number of scans is required, typically ranging from a few hundred to several thousand, depending on the sample concentration.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of 13C chemical shifts for organic molecules.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

Predicted 13C NMR Spectrum and Peak Assignments

The structure of this compound with the numbering of the carbon atoms is shown below:

Figure 2: Experimental workflow for 13C NMR analysis.

Trustworthiness through Self-Validation:

-

Consistency Check: The number of observed peaks should match the number of magnetically non-equivalent carbon atoms in the molecule. For this compound, five distinct signals are expected.

-

Chemical Shift Plausibility: The observed chemical shifts should fall within the expected ranges for the different types of carbon atoms (aromatic/heterocyclic, sp3-hybridized).

-

2D NMR Confirmation: In cases of ambiguity, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed. HSQC correlates carbon atoms with their directly attached protons, while HMBC shows correlations between carbons and protons over two to three bonds. These experiments provide definitive evidence for the assignment of each carbon signal.

Conclusion

The 13C NMR analysis of this compound provides a detailed fingerprint of its carbon skeleton. A thorough understanding of the principles of 13C NMR, combined with a systematic experimental approach and careful spectral interpretation, allows for the unambiguous structural elucidation of this and related heterocyclic compounds. The protonation of the amino group has a predictable and significant effect on the chemical shifts of the isoxazole ring carbons, a key feature to consider in the analysis of such amine salts. This guide serves as a robust framework for researchers and scientists in the field of drug development and chemical analysis.

References

-

Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]

-

Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry. [Link]

-

3-Amino-5-methylisoxazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

C13 NMR and X-Nuclei Reference Database - Modgraph. [Link]

-

Computational protocols for calculating 13C NMR chemical shifts - ResearchGate. [Link]

-

S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society o. [Link]

-

NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. [Link]

-

Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. [Link]

-

4-Amino-pyrazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

-

3 - Supporting Information. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. [https://www.mdpi.com/2 organics, 3, 3]([Link] organics, 3, 3)

-

2-Aminothiazole | C3H4N2S | CID 2155 - PubChem. [Link]

-

nuclear magnetic resonance - spectroscopy. [Link]

-

Theoretical modeling of 13C NMR chemical shifts-How to use the calculation results. [Link]

-

4 - The Royal Society of Chemistry. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. [Link]

-

Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles - PMC - PubMed Central. [Link]

-

The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study | Journal of the American Chemical Society. [Link]

-

one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ - Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS). [Link]

-

Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance) For most organic comp. [Link]

-

13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]

-

Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds - MDPI. [Link]

-

1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. - ResearchGate. [Link]

-

NMR Spectroscopy :: 7-MULTI-2 Effects of Other NMR-Active Nuclei on 1H and 13C NMR Spectra. - Organic Chemistry Data. [Link]

-

Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis - Organic Chemistry Portal. [Link]

-

13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles - ResearchGate. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. [Link]

-

13 C NMR Chemical Shifts - Oregon State University. [Link]

-

Tables For Organic Structure Analysis. [Link]

-

Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC - NIH. [Link]

-

13 C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 4. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometric Analysis of 3,5-dimethylisoxazol-4-amine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the analysis of 3,5-dimethylisoxazol-4-amine hydrochloride, a heterocyclic amine of interest in pharmaceutical research and development. We delve into the foundational principles of electrospray ionization tandem mass spectrometry (ESI-MS/MS) and present a detailed, field-proven protocol for its characterization. The guide emphasizes the causal relationships behind experimental choices, from sample preparation to instrument tuning. A central focus is the elucidation of the compound's gas-phase fragmentation behavior under collision-induced dissociation (CID), for which a detailed mechanistic pathway is proposed. This document is designed to equip researchers, scientists, and drug development professionals with the necessary expertise to achieve robust, reliable, and interpretable mass spectrometric data for this class of molecules.

Introduction to the Analyte and Mass Spectrometry

Chemical Identity and Pharmaceutical Relevance

This compound is a small heterocyclic compound featuring a substituted isoxazole ring. The isoxazole moiety is a well-established pharmacophore present in numerous therapeutic agents. The amine functionality at the 4-position imparts basicity, making the hydrochloride salt a common form for improved stability and solubility.

-

Molecular Formula (Free Base): C₅H₈N₂O

-

Molecular Weight (Free Base): 112.13 g/mol

-

CAS Number (HCl Salt): 879331-90-7

Given its structure, this compound and its derivatives are often investigated in medicinal chemistry programs. Accurate molecular weight confirmation and structural elucidation are therefore critical milestones in its synthesis and application. Mass spectrometry (MS) is the premier analytical technique for providing this information with exceptional sensitivity and specificity.

The Power of ESI-MS/MS in Small Molecule Analysis

Electrospray Ionization (ESI) is a "soft" ionization technique, meaning it can convert molecules from solution into gas-phase ions with minimal fragmentation.[1][2][3] This is particularly advantageous for polar, thermally labile molecules like 3,5-dimethylisoxazol-4-amine, as it reliably produces the intact protonated molecule, [M+H]⁺.

When coupled with tandem mass spectrometry (MS/MS), we gain the ability to perform structural analysis. In an MS/MS experiment, the protonated molecule is isolated, subjected to controlled fragmentation via Collision-Induced Dissociation (CID), and the resulting product ions are mass-analyzed.[4][5] This fragmentation pattern serves as a structural fingerprint, enabling unambiguous identification and differentiation from isomers.[6][7]

Experimental Workflow and Protocol

A robust analytical workflow is the foundation of trustworthy data. The following protocol has been optimized for the analysis of polar small molecules like the target analyte.

Experimental Workflow Overview

The logical flow of the experiment is designed to ensure reproducibility and data integrity, moving from sample preparation to data interpretation in a systematic manner.

Caption: Proposed CID fragmentation pathway for [M+H]⁺ of the analyte.

Mechanistic Insights:

-

Loss of Ammonia (NH₃, -17.02 Da): A common loss for primary amines, leading to the ion at m/z 96.07. This is a simple cleavage driven by the stability of the resulting cation.

-

Loss of Carbon Monoxide (CO, -28.01 Da): A characteristic fragmentation of the isoxazole ring. [8]Cleavage of the N-O bond, followed by rearrangement, can lead to the expulsion of CO and formation of a stable azirine-containing ion at m/z 85.05.

-

Formation of the Acetyl Cation (CH₃CO⁺, m/z 43.02): This highly stable ion is a hallmark fragment for structures containing a methyl group adjacent to a carbonyl or a group that can rearrange to a carbonyl, like the isoxazole ring. Its presence strongly suggests the 3,5-dimethyl substitution pattern.

Conclusion

This guide outlines a definitive approach for the mass spectrometric analysis of this compound. By employing high-resolution ESI-MS/MS, one can unambiguously confirm the molecular formula and gain deep structural insight through controlled fragmentation. The proposed fragmentation pathway, characterized by the loss of ammonia, carbon monoxide, and the formation of a diagnostic acetyl cation, provides a reliable fingerprint for the identification of this compound. The methodologies and interpretations presented herein are grounded in established chemical principles and serve as a robust template for the analysis of related heterocyclic amines in a drug discovery and development setting.

References

-

Grossert, J. S., Pippione, A. C., Boschi, D., Lolli, M. L., & White, R. L. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Journal of Mass Spectrometry, 50(12), 1433–1437. [Link]

-

Dal Piaz, V., & Ciciani, G. (1987). Mass spectrometry of oxazoles. Il Farmaco; edizione scientifica, 42(5), 339-351. [Link]

-

Stephens, C. E., & Arafa, R. K. (2010). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education, 87(12), 1377–1379. [Link]

-

Ho, Y. S., & Kenia, F. B. (2003). Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. Rapid Communications in Mass Spectrometry, 17(18), 2091-2101. [Link]

-

Wikipedia. (2023). Electrospray ionization. Retrieved from Wikipedia. [Link]

-

Wikipedia. (2023). Collision-induced dissociation. Retrieved from Wikipedia. [Link]

-

National High Magnetic Field Laboratory. (n.d.). Collision-Induced Dissociation. Retrieved from National MagLab. [Link]

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PLoS ONE, 7(2), e31458. [Link]

-

Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Retrieved from Chemistry LibreTexts. [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 42(5), 563-577. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]

-

Brodbelt, J. S. (2016). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 88(1), 30-51. [Link]

Sources

- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 2. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 5. Collision-Induced Dissociation - MagLab [nationalmaglab.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Physicochemical properties of 3,5-dimethylisoxazol-4-amine hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 3,5-dimethylisoxazol-4-amine hydrochloride

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties, analytical methodologies, and safety considerations for this compound (CAS No. 127107-28-2). As a substituted isoxazole, this compound belongs to a class of heterocyclic molecules with significant interest in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering a synthesized repository of technical data to support laboratory work and development activities. The guide details the compound's chemical identity, summarizes its key physical properties, outlines conceptual protocols for its synthesis and characterization, and provides essential safety and handling information.

Chemical Identity and Molecular Structure

This compound is a salt form of the parent amine, 3,5-dimethylisoxazol-4-amine. The hydrochloride form is often preferred in laboratory and pharmaceutical contexts to improve stability and solubility.

-

Chemical Name: this compound

-

Synonyms: 4-Amino-3,5-dimethylisoxazole HCl

The molecular structure consists of a central five-membered isoxazole ring, which is an aromatic heterocycle containing one nitrogen and one oxygen atom adjacent to each other. The ring is substituted with methyl groups at positions 3 and 5, and an amine group at position 4, which is protonated in the hydrochloride salt.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively documented in publicly available literature. The following table summarizes information primarily sourced from chemical suppliers and predictive models for closely related structures. Researchers should consider this data as provisional and verify it experimentally for critical applications.

| Property | Value / Information | Source(s) |

| Molecular Weight | 148.59 g/mol | [1] |

| Appearance | Data not available; typically a white to off-white solid. | N/A |

| Melting Point | Not specified in search results. For context, the related compound 3,5-Dimethyl-4-nitroisoxazole has a melting point of 67-69 °C, though the amine hydrochloride salt is expected to be significantly different. | [3] |

| Boiling Point | Not available for the salt. The predicted boiling point for the related free base, (3,5-dimethylisoxazol-4-yl)methylamine, is 239.9 ± 35.0 °C. | [4] |

| Solubility | Not specified. As an amine hydrochloride salt, it is expected to have moderate to good solubility in polar protic solvents like water, methanol, and ethanol. | N/A |

| Purity | Commercially available with purities of 95% to 97%. | [1][2] |

| pKa | Data not available. The presence of the protonated amine suggests an acidic pKa. | N/A |

Conceptual Experimental Protocols

While a specific, validated protocol for this exact molecule is not available, the following sections describe the scientific rationale and general methodologies for its synthesis and characterization, based on established isoxazole chemistry.

Synthesis of Isoxazole Amines: A Representative Workflow

The synthesis of substituted isoxazoles often involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine hydrochloride.[5][6] The amine group can be introduced via reduction of a nitro group or other established functional group transformations.

Caption: General workflow for the synthesis of a substituted isoxazole amine hydrochloride.

Causality Behind Experimental Choices:

-

Hydroxylamine Hydrochloride: This reagent is the source of the nitrogen and oxygen atoms required to form the isoxazole ring.

-

Base Catalyst (e.g., NaOH): The base is used to deprotonate the hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile needed for the reaction.

-

Reduction Step: The conversion of a nitro group to an amine is a standard and high-yielding transformation in organic synthesis. Catalytic hydrogenation (H₂/Pd-C) is a clean method, while reducing agents like tin(II) chloride (SnCl₂) are effective for nitro groups on electron-rich rings.[3]

-

Salt Formation: Converting the final amine to its hydrochloride salt is achieved by treating a solution of the free base with hydrochloric acid (often as a solution in an organic solvent like ether or isopropanol). This step aids in purification via crystallization and improves the compound's handling and stability.

Characterization and Purity Analysis

A self-validating protocol for confirming the identity and purity of the synthesized compound would involve a multi-technique approach.

Caption: A comprehensive analytical workflow for compound validation.

Step-by-Step Methodology:

-

Structural Verification via Spectroscopy:

-

Nuclear Magnetic Resonance (NMR): Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

¹H NMR should confirm the presence of two distinct methyl peaks, an amine proton signal (which may be broad or exchangeable), and potentially aromatic protons if applicable.

-

¹³C NMR will verify the number of unique carbon atoms in the molecule, corresponding to the isoxazole ring and methyl groups.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Analyze the solid sample. Key expected peaks include N-H stretching from the ammonium salt, C-H stretching from the methyl groups, and C=N and C=C stretching from the isoxazole ring.[5]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) is suitable for this polar salt. The analysis should show a prominent peak for the cationic free base [M+H]⁺, corresponding to the mass of C₅H₈N₂O.

-

-

Purity Determination:

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To separate the target compound from any impurities and quantify its purity.

-

Stationary Phase: A C18 reverse-phase column is a standard choice for polar analytes.

-

Mobile Phase: A gradient of water (with an additive like 0.1% formic acid or TFA to ensure protonation and good peak shape) and a polar organic solvent like acetonitrile or methanol.

-

Detection: A UV detector set to a wavelength where the isoxazole ring absorbs (e.g., ~210-260 nm).

-

Validation: Purity is calculated based on the area percentage of the main peak relative to all other peaks.

-

-

Elemental Analysis (CHN): The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the theoretical values calculated from the molecular formula (C₅H₉ClN₂O) within an acceptable margin (e.g., ±0.4%). This provides strong evidence for the compound's elemental composition and purity.

-

Safety, Handling, and Storage

Handling of this compound requires adherence to standard laboratory safety protocols. The following information is based on data for the compound and related chemical structures.

Hazard Identification

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-